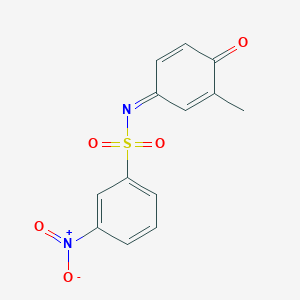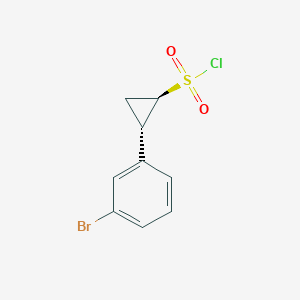
(Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide, also known as MNBSA, is a chemical compound that has been used in scientific research for various purposes. MNBSA is a sulfonamide derivative that has been synthesized using different methods. It has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide is not fully understood. However, it is believed to work through the inhibition of certain enzymes, such as carbonic anhydrase and β-lactamase. (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
(Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme involved in the regulation of acid-base balance in the body. (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide has also been shown to inhibit the activity of β-lactamase, which is an enzyme involved in bacterial resistance to antibiotics. Additionally, (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide has been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biochemical and physiological effects. However, (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide also has some limitations. It may not be suitable for certain experiments, as its mechanism of action is not fully understood. Additionally, (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide may have limited solubility in certain solvents, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide. One potential area of research is the development of (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide as a potential anticancer agent. Further studies are needed to fully understand the mechanism of action of (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide and its potential use in cancer treatment. Additionally, (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide may have potential applications in the development of new antibiotics, as it has been shown to inhibit the activity of β-lactamase. Further studies are needed to fully explore the potential uses of (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide in scientific research.
Synthesemethoden
(Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3-nitrobenzenesulfonyl chloride with 3-methyl-4-oxocyclohexa-2,5-dien-1-amine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
(Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide has been used in scientific research for various purposes. It has been studied for its potential use as a fluorescent probe for the detection of metal ions. It has also been investigated for its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase and β-lactamase. (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide has also been used as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
(NZ)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5S/c1-9-7-10(5-6-13(9)16)14-21(19,20)12-4-2-3-11(8-12)15(17)18/h2-8H,1H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSBTFXLHBIZKL-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])/C=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Fluoro-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2906650.png)
![N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2906651.png)
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2906653.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2906654.png)
![5-bromo-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B2906655.png)
![3-heptyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B2906660.png)


![N-(Cyanomethyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide](/img/structure/B2906664.png)
